2-(3,5-dichlorobenzyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves reactions between 3,5-dichlorobenzoyl chloride and various arylamine compounds in N,N’-dimethylformamide solution at 60°C . These reactions yield a series of dichlorobenzamide derivatives (compounds 4–14) in good yields. The intermediates and final products were characterized using nuclear magnetic resonance (NMR) and infrared spectroscopy. Notably, the structures of compounds 4 and 6 were confirmed by X-ray crystallography .
Scientific Research Applications
Synthesis and Molecular Structure
Compounds related to 2-(3,5-dichlorobenzyl)-1lambda6,2,3,4-benzothiatriazine-1,1(2H)-dione have been synthesized to study their molecular structure and characterization. For example, the synthesis and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been explored to understand the structural aspects of such compounds, including their molecular geometry and intermolecular interactions, which are crucial for their potential applications in various fields of chemistry and materials science (Hwang et al., 2017).
Antimicrobial Activity
Research has also focused on the synthesis of new derivatives with potential biological activities. For instance, the synthesis and evaluation of antimicrobial activity of N-substituted derivatives of thiazolidine-2,4-diones have been conducted. Such studies are pivotal in discovering new compounds with potential therapeutic applications, particularly as antimicrobial agents (Stana et al., 2014).
Reaction Mechanisms and Transformations
Investigations into the reaction mechanisms involving NH-acidic heterocycles have been carried out using compounds such as 3-(Dimethylamino)-2,2-dimethyl-2H-azirine. Understanding the reaction pathways and mechanisms of such compounds can shed light on their reactivity and potential uses in synthetic organic chemistry (Ametamey et al., 1988).
Synthetic Approaches to Heteroaryl Compounds
Research has also been directed towards the development of new synthetic methodologies for the preparation of bioactive heteroaryl thiazolidine-2,4-diones. These synthetic approaches are crucial for the generation of novel compounds with potential biological and pharmacological activities (Ibrahim et al., 2011).
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)methyl]-1λ6,2,3,4-benzothiatriazine 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-10-5-9(6-11(15)7-10)8-18-17-16-12-3-1-2-4-13(12)21(18,19)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHQSOONYZEOJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN(S2(=O)=O)CC3=CC(=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.